molecular formula C8H13NO2 B14210859 (1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid CAS No. 791760-67-3

(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B14210859
CAS No.: 791760-67-3
M. Wt: 155.19 g/mol
InChI Key: PAYAQBDVXROTFJ-DSYKOEDSSA-N
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Description

(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexene ring with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable cyclohexene derivative.

    Functional Group Introduction: Introduction of the amino group and carboxylic acid group through various chemical reactions such as amination and carboxylation.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts to introduce the amino group.

    Enzymatic Processes: Employing enzymes to achieve high stereoselectivity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Nitrocyclohexene derivatives.

    Reduction Products: Cyclohexanol derivatives.

    Substitution Products: N-alkyl or N-acyl cyclohexene derivatives.

Scientific Research Applications

(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to amino acid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,6S)-2,6-Dimethylcyclohexanol: A similar compound with different functional groups.

    6-amino-hexanoic acid benzyl ester: Another compound with an amino group and carboxylic acid functionality.

Uniqueness

(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

791760-67-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-3,5-7H,4,9H2,1H3,(H,10,11)/t5-,6+,7-/m1/s1

InChI Key

PAYAQBDVXROTFJ-DSYKOEDSSA-N

Isomeric SMILES

C[C@@H]1C=CC[C@@H]([C@@H]1C(=O)O)N

Canonical SMILES

CC1C=CCC(C1C(=O)O)N

Origin of Product

United States

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